3-Hydroxy-2-(2-methylphenyl)-3-phenylisoindolin-1-one
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Overview
Description
3-Hydroxy-2-(2-methylphenyl)-3-phenylisoindolin-1-one is an organic compound that belongs to the class of isoindolinones. Isoindolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. This compound, in particular, has a unique structure that includes a hydroxy group, a methylphenyl group, and a phenyl group attached to an isoindolinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(2-methylphenyl)-3-phenylisoindolin-1-one typically involves the reaction of 2-methylbenzaldehyde with phenylacetic acid in the presence of a base to form an intermediate. This intermediate is then cyclized under acidic conditions to yield the desired isoindolinone compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, can further enhance the yield and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-(2-methylphenyl)-3-phenylisoindolin-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydroisoindolinone derivative.
Substitution: The phenyl and methylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydroisoindolinone derivatives.
Substitution: Formation of substituted isoindolinone derivatives with various functional groups.
Scientific Research Applications
3-Hydroxy-2-(2-methylphenyl)-3-phenylisoindolin-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-(2-methylphenyl)-3-phenylisoindolin-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl and methylphenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds also have a hydroxy group and are known for their biological activities.
3-Hydroxy-2-methylphenylboronic acid: Similar in structure but with a boronic acid group instead of an isoindolinone core.
Uniqueness
3-Hydroxy-2-(2-methylphenyl)-3-phenylisoindolin-1-one is unique due to its isoindolinone core, which provides a distinct set of chemical and biological properties compared to other similar compounds. Its specific arrangement of functional groups allows for unique interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
3532-73-8 |
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Molecular Formula |
C21H17NO2 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
3-hydroxy-2-(2-methylphenyl)-3-phenylisoindol-1-one |
InChI |
InChI=1S/C21H17NO2/c1-15-9-5-8-14-19(15)22-20(23)17-12-6-7-13-18(17)21(22,24)16-10-3-2-4-11-16/h2-14,24H,1H3 |
InChI Key |
ZFLKYRYEMHOYGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C2(C4=CC=CC=C4)O |
Origin of Product |
United States |
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